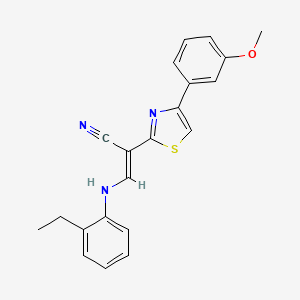

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

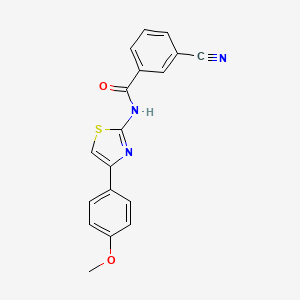

The study and synthesis of acrylonitrile derivatives, including thiazolyl and phenyl substitutions, have been of interest due to their potential biological activities and applications in material science. These compounds often exhibit unique chemical reactivity, enabling the construction of diverse molecular architectures.

Synthesis Analysis

Research by Mohamed (2014) outlines the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various cyanoacrylate derivatives. This process demonstrates the versatility of thiazolyl and phenyl substitutions in acrylonitrile synthesis (Mohamed, 2014).

Molecular Structure Analysis

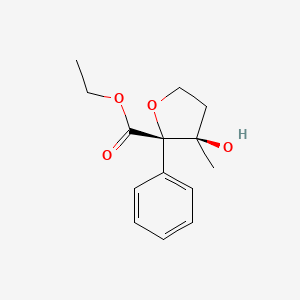

Shinkre et al. (2008) detailed the synthesis and X-ray crystal structures of both E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. This study highlights the importance of molecular structure determination in understanding the physicochemical properties of such molecules (Shinkre et al., 2008).

Chemical Reactions and Properties

The reactivity of acrylonitrile derivatives can be influenced by substituents on the phenyl and thiazol rings. Abdou, Ganoub, and Shaddy (1998) investigated the reaction of acrylonitrile with various phosphorus ylides, leading to a variety of products depending on the ylides' substituents. This study shows the diverse chemical reactivity of acrylonitrile derivatives (Abdou et al., 1998).

Wissenschaftliche Forschungsanwendungen

Polymer Science and Optical Materials

- Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile, revealing insights into polymerization kinetics and molecular weight characteristics useful for material science research (Tong Li et al., 1991).

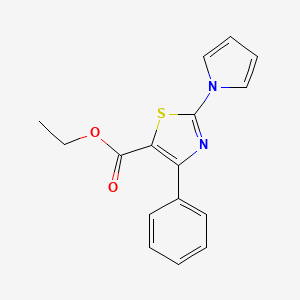

- Nonlinear Optical Limiting : Donor-acceptor substituted thiophene dyes demonstrate enhanced nonlinear optical limiting behavior, which is crucial for developing optoelectronic devices aimed at protecting human eyes and optical sensors (S. Anandan et al., 2018).

Antimicrobial Materials

- Functional Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including aromatic amines, show increased swelling and potential for medical applications due to their enhanced antibacterial and antifungal activities (H. M. Aly et al., 2015).

- Cationic Antimicrobial Polymers : Methacrylic monomers with thiazole groups exhibit significant antimicrobial activity, suggesting their utility in creating antimicrobial coatings and materials with potential medical applications (R. Cuervo-Rodríguez et al., 2019).

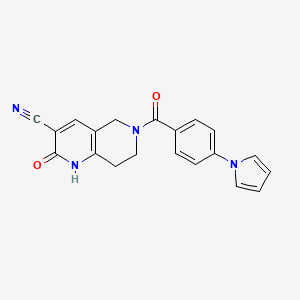

Cancer Research

- Cytotoxic Activities : Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for anticancer drug development (Ashraf S. Hassan et al., 2014).

- Apoptosis Induction : A specific benzothiazole derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, induces apoptosis in human leukemia cells through reactive oxygen species and mitochondrial-mediated death signaling, underscoring its potential as a lead compound for leukemia therapy (A. Repický et al., 2009).

Eigenschaften

IUPAC Name |

(E)-3-(2-ethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-3-15-7-4-5-10-19(15)23-13-17(12-22)21-24-20(14-26-21)16-8-6-9-18(11-16)25-2/h4-11,13-14,23H,3H2,1-2H3/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPPTRZQVZXDI-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)